molecular formula C10H11ClO2 B13320378 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13320378
M. Wt: 198.64 g/mol
InChI Key: SLVNOAGCWQCQFQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a methyl group at the C2 position and a 3-chloro-4-hydroxyphenyl moiety at the C1 position. This compound is structurally related to pharmacologically active agents, such as tramadol derivatives, but differs in its substitution pattern and functional groups .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11ClO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3

InChI Key

SLVNOAGCWQCQFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-hydroxyacetophenone with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro substituents on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural similarities with 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one, differing primarily in substituent groups, ring positions, or backbone modifications:

Substituted Phenyl Propanones
Compound Name Molecular Formula Key Substituents Notable Properties/Applications
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₁ClO₂ 3-Cl, 4-OH, C2-methyl Potential CNS activity (structural similarity to tramadol derivatives)
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 4-OCH₃, C2-methyl Liquid state; used in polymer photoinitiators
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 4-C₂H₅, C2-methyl Industrial applications (no specific biological data)
1-(2-Aminophenyl)-2-methylpropan-1-one C₁₀H₁₃NO 2-NH₂, C2-methyl Amine functionality may enhance solubility; limited biological data

Key Observations :

  • Backbone Modifications: The absence of an amino group (cf. tramadol’s dimethylaminoethanol structure) distinguishes the target compound from opioid derivatives, reducing likely CNS activity .
Chalcone Derivatives
Compound Name Molecular Formula Key Features Applications
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ α,β-unsaturated ketone Studied for cytotoxicity and synthetic versatility
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃ClO₂ Chalcone backbone with Cl and OCH₃ Photophysical applications

Key Observations :

  • Conjugation Effects: Chalcones (α,β-unsaturated ketones) exhibit extended π-conjugation, enabling UV absorption and radical scavenging properties absent in saturated propanones like the target compound .
  • Biological Activity: Chalcone derivatives are often explored for anticancer and anti-inflammatory effects, whereas saturated propanones may lack comparable reactivity .
Amino- and Hydroxy-Substituted Analogues
Compound Name Molecular Formula Key Features Biological Relevance
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 3-CH₃, N-methylamino Structurally related to psychostimulants (e.g., cathinones)
Tramadol Hydrochloride C₁₆H₂₅NO₂Cl 3-Cl,4-OH, dimethylaminoethanol μ-opioid receptor agonist; analgesic
2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₂O₃ Dual hydroxyl groups Photoinitiator in polymer chemistry

Key Observations :

  • Amino vs. Hydroxy Groups: Amino-substituted propanones (e.g., tramadol) exhibit pronounced pharmacological activity due to receptor interactions, whereas hydroxy-substituted variants (e.g., the target compound) may prioritize metabolic stability .
  • Steric Effects: The C2-methyl group in the target compound may hinder enzymatic degradation compared to non-methylated analogues .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The 4-OH group in the target compound facilitates intermolecular hydrogen bonds, likely leading to higher melting points compared to non-hydroxylated analogues (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-one) .
  • Crystallography : Tools like SHELXL and SHELXS are critical for validating the crystal structures of such compounds, ensuring accurate stereochemical assignments .

Biological Activity

1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • IUPAC Name : 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one

Synthesis Methods

The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves:

  • Acylation Reactions : Utilizing acyl chlorides with aromatic compounds.
  • Chloroacetylation : A method involving the reaction of aromatic amines with chloroacetyl chloride in the presence of bases like pyridine to yield the desired compound.

Anticancer Properties

Research has indicated that 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve:

  • Enzyme Inhibition : It has been reported to inhibit fatty acid synthase and other critical enzymes involved in cancer metabolism.

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF-75.85
A5494.53

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their function and disrupting metabolic pathways crucial for cancer cell survival.
  • Receptor Interactions : It may also modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one resulted in significant inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro testing revealed that the compound effectively inhibited the growth of Staphylococcus aureus and E. coli, supporting its potential use as an antimicrobial agent .

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